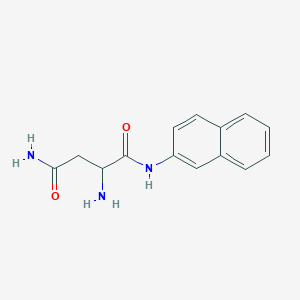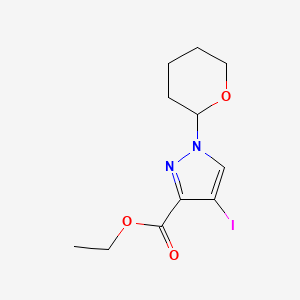
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an ethyl ester, an iodine atom, and an oxan-2-yl group, making it a unique and valuable molecule for various applications.
Métodos De Preparación
The synthesis of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with carbonyl compounds . One common method includes the reaction of ethyl 4-iodo-3-oxobutanoate with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparación Con Compuestos Similares
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1-(oxan-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate: Contains a bromine atom, offering different reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C11H15IN2O3 |
|---|---|
Peso molecular |
350.15 g/mol |
Nombre IUPAC |
ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 |
Clave InChI |
IOXSOZACKIKODT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1I)C2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



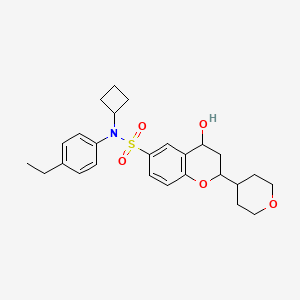


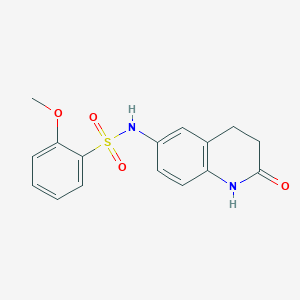
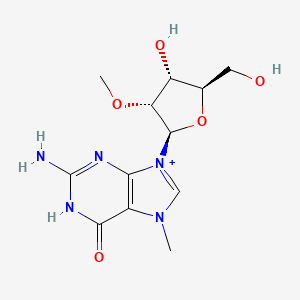
![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
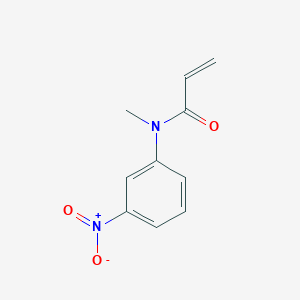
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)

